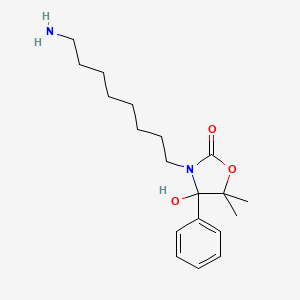
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a phenyl group, and an aminooctyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Aminooctyl Side Chain: This step involves the nucleophilic substitution of an appropriate halide with an aminooctyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halides or sulfonates are often used as leaving groups in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazolidinone ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one: Lacks the aminooctyl side chain.
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-1,3-oxazolidin-2-one: Lacks the phenyl group.
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-thiazolidin-2-one: Contains a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness
The presence of both the phenyl group and the aminooctyl side chain in 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
属性
CAS 编号 |
107196-95-2 |
|---|---|
分子式 |
C19H30N2O3 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
3-(8-aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H30N2O3/c1-18(2)19(23,16-12-8-7-9-13-16)21(17(22)24-18)15-11-6-4-3-5-10-14-20/h7-9,12-13,23H,3-6,10-11,14-15,20H2,1-2H3 |
InChI 键 |
ZRKKTOQHTIZHGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C(=O)O1)CCCCCCCCN)(C2=CC=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


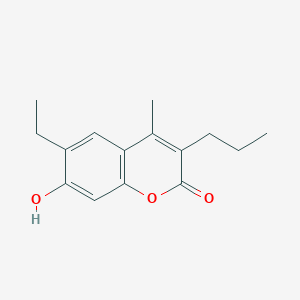
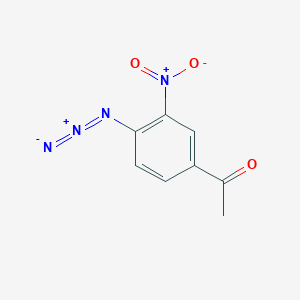
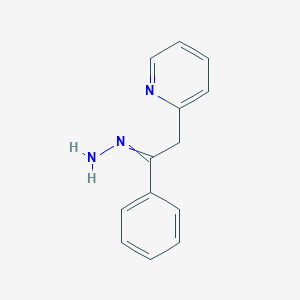




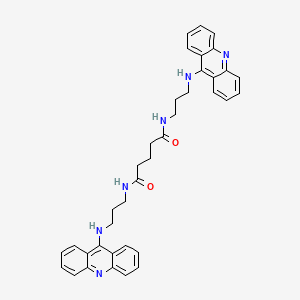
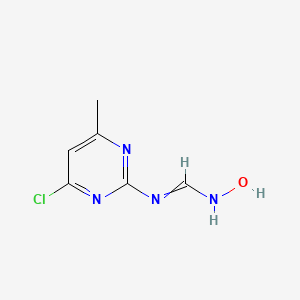
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
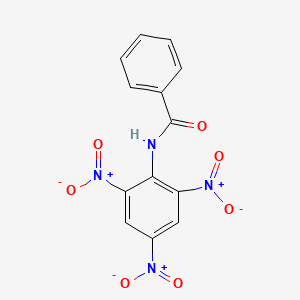


![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
